molecular formula C66H38F4O12S3 B15285323 tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

Cat. No.: B15285323
M. Wt: 1195.2 g/mol
InChI Key: NNVWELONVACVGC-UHFFFAOYSA-N
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Description

The compound tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.0²,⁹.0⁴,⁸.0¹²,¹⁶]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate is a structurally complex polycyclic molecule featuring:

  • Difluorinated indenylidene substituents, which may enhance stability and bioactivity due to fluorine’s electronegativity and lipophilicity.
  • Benzyl ester groups, which could influence solubility and metabolic stability.

Its synthesis likely involves advanced heterocyclic chemistry, with characterization requiring techniques such as X-ray crystallography (via SHELX ) and NMR spectroscopy .

Properties

Molecular Formula

C66H38F4O12S3

Molecular Weight

1195.2 g/mol

IUPAC Name

tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

InChI

InChI=1S/C66H38F4O12S3/c67-46-25-39-40(26-47(46)68)55(72)43(54(39)71)21-37-23-45-58(83-37)51-52(65(45,61(75)79-29-33-13-5-1-6-14-33)62(76)80-30-34-15-7-2-8-16-34)60-53(59-50(85-60)24-38(84-59)22-44-56(73)41-27-48(69)49(70)28-42(41)57(44)74)66(51,63(77)81-31-35-17-9-3-10-18-35)64(78)82-32-36-19-11-4-12-20-36/h1-28,56,73H,29-32H2

InChI Key

NNVWELONVACVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(C4(C(=O)OCC6=CC=CC=C6)C(=O)OCC7=CC=CC=C7)C8=C(S5)C=C(S8)C=C9C(C1=CC(=C(C=C1C9=O)F)F)O)SC(=C3)C=C1C(=O)C2=CC(=C(C=C2C1=O)F)F)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various substituents. Common synthetic methods may include:

    Cyclization reactions: to form the pentacyclic core.

    Fluorination reactions: to introduce fluoro groups.

    Oxidation and reduction reactions: to form dioxo and hydroxy groups.

    Esterification reactions: to introduce carboxylate groups.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of fluoro groups with other substituents.

    Esterification and hydrolysis: Formation and cleavage of ester bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

    Esterification reagents: Alcohols and carboxylic acids with acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving fluoro and dioxo groups.

    Medicine: Potential use as a drug candidate or a precursor for drug synthesis.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Sulfur-Containing Polycyclic Compounds
The trithiapentacyclic core distinguishes this compound from other polycyclic systems. For example:

  • Benzo[h]chromene derivatives () lack sulfur bridges but share polycyclic frameworks. These derivatives exhibit antimycobacterial activity, suggesting that sulfur incorporation in the target compound could modulate bioactivity .
  • Cucurbitacin derivatives () feature tetracyclic structures with oxygen bridges, highlighting how heteroatom substitution (S vs. O) alters physicochemical properties and biological targets .

B. Fluorinated Indenylidene Derivatives
The difluoroindenylidene groups are rare in literature. Comparable fluorinated compounds, such as T-2 toxin (), leverage fluorine to enhance membrane permeability and toxicity, implying similar advantages for the target compound .

Functional Analogues

A. Benzyl Ester-Containing Molecules Benzyl esters are common in prodrug design.

B. Sulfur Hexafluoride-Related Compounds
While simpler in structure, sulfur hexafluoride derivatives () exhibit high dielectric strength, suggesting that the trithia core of the target compound might also influence electronic applications .

Table 1: Key Comparative Data

Property Target Compound Benzo[h]chromene Derivatives Sulfur Hexafluoride Derivatives
Core Structure Trithiapentacyclo Benzochromene SF₆-based
Heteroatoms S, F, O O S, F
Key Applications Pharmaceuticals/Materials Antimicrobials Dielectric insulators
Characterization Methods NMR, X-ray (SHELX) LC/MS, Bioassays Thermochemical analysis

Research Findings and Implications

  • Structural Insights : The compound’s rigidity and fluorination may enhance binding to biological targets, as seen in fluorinated trichothecenes () .
  • Synthetic Challenges : The complex core likely requires multi-step synthesis, akin to marine-derived polycyclics () .
  • Biological Potential: Similar to ferroptosis-inducing compounds (), the difluoroindenylidene groups could trigger selective cytotoxicity in cancer cells .

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